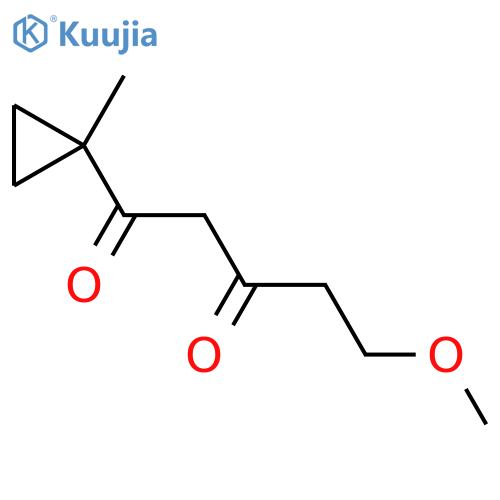Cas no 1532188-10-5 (5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione)

1532188-10-5 structure
商品名:5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione
5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione
- 1532188-10-5
- AKOS018864247
- EN300-1125226
-
- インチ: 1S/C10H16O3/c1-10(4-5-10)9(12)7-8(11)3-6-13-2/h3-7H2,1-2H3
- InChIKey: JQCUAJZBTQRESM-UHFFFAOYSA-N
- ほほえんだ: O=C(CC(CCOC)=O)C1(C)CC1
計算された属性
- せいみつぶんしりょう: 184.109944368g/mol
- どういたいしつりょう: 184.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 43.4Ų
5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1125226-10g |
5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione |
1532188-10-5 | 95% | 10g |
$4236.0 | 2023-10-26 | |
| Enamine | EN300-1125226-5.0g |
5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione |
1532188-10-5 | 5g |
$3065.0 | 2023-06-09 | ||
| Enamine | EN300-1125226-10.0g |
5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione |
1532188-10-5 | 10g |
$4545.0 | 2023-06-09 | ||
| Enamine | EN300-1125226-0.25g |
5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione |
1532188-10-5 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
| Enamine | EN300-1125226-0.1g |
5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione |
1532188-10-5 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
| Enamine | EN300-1125226-0.5g |
5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione |
1532188-10-5 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
| Enamine | EN300-1125226-1g |
5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione |
1532188-10-5 | 95% | 1g |
$986.0 | 2023-10-26 | |
| Enamine | EN300-1125226-2.5g |
5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione |
1532188-10-5 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
| Enamine | EN300-1125226-5g |
5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione |
1532188-10-5 | 95% | 5g |
$2858.0 | 2023-10-26 | |
| Enamine | EN300-1125226-0.05g |
5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione |
1532188-10-5 | 95% | 0.05g |
$827.0 | 2023-10-26 |
5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione 関連文献
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
1532188-10-5 (5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione) 関連製品
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
